1-methyl-1H-pyrazole-3,5-diamine

Description

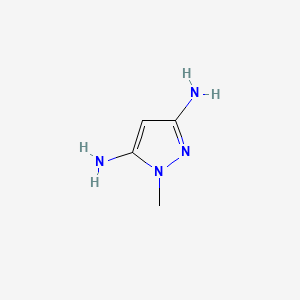

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-8-4(6)2-3(5)7-8/h2H,6H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKMWPNCWMKQIER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693329 | |

| Record name | 1-Methyl-1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16675-35-7 | |

| Record name | 1-Methyl-1H-pyrazole-3,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Methyl 1h Pyrazole 3,5 Diamine and Its Analogs

Conventional and Modern Synthetic Pathways for Pyrazole (B372694) Diamines

Cyclization Reactions Involving Hydrazine (B178648) Derivatives and Substituted Malononitriles

A cornerstone in the synthesis of 5-aminopyrazoles involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles that possess a leaving group at the β-position. mdpi.com The amino group in the final product originates directly from the starting nitrile. mdpi.com

A common and effective method for synthesizing pyrazole diamines is the reaction between hydrazine derivatives and substituted malononitriles. For instance, the reaction of phenacylmalononitrile with hydrazine hydrate (B1144303) in refluxing dioxane has been reported to yield iminopyridazine and pyrazolo[3,4-c]pyridazine derivatives. researchgate.net Similarly, reacting phenacylmalononitrile with phenylhydrazine (B124118) in refluxing ethanol (B145695) produces an iminopyridazine derivative along with a phenylhydrazone derivative, which can be further cyclized. researchgate.net

The synthesis of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives has been achieved using polyethylene (B3416737) glycol-400 as a greener reaction solvent. researchgate.netchemmethod.com This reaction typically involves the diazotization of an appropriate aniline (B41778) followed by a reaction with malononitrile (B47326) in the presence of sodium acetate (B1210297) and ethanol at low temperatures. The resulting intermediate is then treated with hydrazine hydrate in PEG-400 to yield the desired pyrazole-3,5-diamine. chemmethod.com

Another approach involves the reaction of 2-(methoxymethylene)malononitrile with trifluoroethyl hydrazine in methanol (B129727) to produce an aminopyrazole intermediate. This intermediate can then undergo further reactions to yield more complex pyrazolo[3,4-d]pyrimidine derivatives. Furthermore, the condensation of hydrazonoyl chlorides with malononitrile in the presence of sodium ethylate is a known method to prepare pyrazole derivatives that can be subsequently converted to 3-amino-4-imino-pyrazolo[3,4-d]pyrimidines.

A metal-free and solvent-free multicomponent synthesis mediated by iodine has been developed to obtain aminopyrazole-thioether derivatives. mdpi.com This reaction involves substituted hydrazines, nitriles, and benzenethiols. mdpi.com

Strategies for N-Methylation and Regioselective Synthesis

The selective N-methylation of pyrazoles presents a significant synthetic challenge due to the similar reactivity of the two adjacent nitrogen atoms, often leading to a mixture of N1 and N2 isomers. acs.org Achieving high regioselectivity is crucial as the substitution pattern dramatically influences the molecule's properties.

A general method for preparing N-methylpyrazoles involves the synthesis of the N-unsubstituted pyrazole followed by methylation using reagents like methyl iodide or dimethyl sulfate (B86663) under basic conditions. conicet.gov.ar However, this can often lead to a mixture of regioisomers.

To address the challenge of regioselectivity, novel methods have been developed. One such strategy employs sterically bulky α-halomethylsilanes as masked methylating reagents. acs.org This approach has been shown to significantly improve the N1-selectivity, achieving regioisomeric ratios from 92:8 to greater than 99:1. acs.org The process involves N-alkylation with the α-halomethylsilane, followed by protodesilylation using a fluoride (B91410) source and water to yield the N-methyl pyrazole. acs.orgthieme-connect.com Specifically, (chloromethyl)triisopropoxysilane has been highlighted as an effective reagent for this purpose. thieme-connect.com

Another strategy involves the use of fluorinated alcohols as solvents in the reaction between a monosubstituted hydrazine and a non-symmetrical 1,3-diketone. conicet.gov.ar The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly influence the regioselectivity of the reaction, favoring the formation of one regioisomer. conicet.gov.ar

In some cases, the reaction conditions of alternative stepwise protocols can affect the chemo- and regio-selectivity outcome of one-pot procedures. For example, the methylation of a pre-formed pyrazole using potassium carbonate and methyl iodide has been shown to selectively yield a single N-methyl isomer under specific conditions. nih.gov Furthermore, N-alkylation of SEM-protected pyrazoles allows for the regioselective introduction of the amine substituent, which can be coupled with subsequent C-H arylation to produce fully substituted pyrazoles with complete regiocontrol. scispace.com

Multi-component Reaction (MCR) Approaches to Pyrazole Diamine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools for the efficient synthesis of complex molecules like pyrazole diamines from simple and readily available starting materials. researchgate.netresearchgate.net These reactions offer significant advantages, including atom economy, convergence, and ease of execution, making them highly valuable in medicinal and organic chemistry. researchgate.net

One notable MCR approach involves the three-component condensation of 4-(thiazol-2-yldiazenyl)-1H-pyrazole-3,5-diamine with triethyl orthoformate and carbonyl compounds or nitriles containing an activated methylene (B1212753) group. researchgate.net This reaction yields substituted pyrazolo[1,5-a]pyrimidines. researchgate.net A similar one-pot process reacting the same diaminopyrazole with ethyl acetoacetate (B1235776) and benzaldehyde (B42025) produces a dihydropyrazolo[1,5-a]pyrimidine derivative. researchgate.net

Another example is the four-component reaction of aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate. This reaction, often catalyzed by an amine like piperidine (B6355638) or taurine (B1682933) in an aqueous medium, can efficiently produce 1,4-dihydropyrano[2,3-c]pyrazoles. mdpi.comnih.gov The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, imine-enamine tautomerism, and O-cyclization. mdpi.com

Furthermore, a five-component reaction has been developed for the solvent-free synthesis of highly substituted pyrano[2,3-c]pyrazoles. nih.gov This reaction combines 5-methyl-1,3,4-thiadiazole-2-thiol, various aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate, catalyzed by montmorillonite (B579905) K10. nih.gov

The synthesis of pyrazoles can also be achieved via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps in MCRs. nih.gov For instance, 1,3-dicarbonyl compounds, generated in situ from enolates and carboxylic acid chlorides, can be converted to pyrazoles in a consecutive MCR with hydrazines. nih.gov To overcome regioselectivity limitations with 1,3-dicarbonyls, the addition–cyclocondensation of α,β-unsaturated ketones has been employed. nih.gov

Titanium imido complexes have been utilized in the multicomponent oxidative coupling of alkynes and nitriles to synthesize multisubstituted pyrazoles. nih.gov This modular method avoids the use of hydrazine and instead forms the N-N bond in the final oxidation step. nih.gov

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to create more environmentally friendly and sustainable processes. This involves the use of benign solvents, alternative energy sources, and efficient catalytic systems. thieme-connect.com

Application of Environmentally Benign Solvents and Catalysts

A significant focus of green pyrazole synthesis is the replacement of hazardous organic solvents with environmentally benign alternatives, with water being a prime choice. thieme-connect.comrsc.org The use of aqueous media for organic synthesis is advantageous due to its non-polluting and abundant nature. thieme-connect.com For example, the synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles has been achieved through the cyclization of diketoesters and diketones with semicarbazide (B1199961) hydrochloride under "on water" conditions, avoiding the use of toxic hydrazine. rsc.org

Catalysis plays a crucial role in green synthesis. The use of heterogeneous catalysts, which can be easily recovered and reused, is a key strategy. thieme-connect.com Examples of catalysts used in green pyrazole synthesis include CeO2/SiO2, Al2O3/clay (montmorillonite K10), Amberlyst-70, silica-supported sulfuric acid, and sulfamic acid. thieme-connect.com A green synthetic approach has been developed for pyrazolone (B3327878) compounds using catalytic imidazole (B134444) in aqueous media. acs.org The synthesis of pyrano[2,3-c]pyrazole derivatives has been achieved using l-tyrosine (B559521) as a catalyst in a water-ethanol mixture. nih.gov

Microwave and Ultrasound-Assisted Synthetic Protocols

The use of alternative energy sources like microwave irradiation and ultrasound has become a hallmark of green organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net

Microwave-assisted synthesis has been successfully applied to the preparation of various pyrazole derivatives. mdpi.comnih.govmdpi.comrsc.org For instance, 1-aryl-1H-pyrazole-5-amines have been efficiently synthesized by reacting 3-aminocrotononitrile (B73559) or an appropriate α-cyanoketone with an aryl hydrazine in 1 M HCl under microwave irradiation at 150 °C. nih.gov This method utilizes water as a solvent and typically results in high yields (70-90%). nih.gov The synthesis of dihydro-pyrazoles from substituted dibenzalacetones and hydrazines has also been optimized using microwave irradiation. mdpi.com Furthermore, solvent-free microwave-assisted conditions have been employed for the synthesis of 4,5-dihydro-1H-pyrazoles and dehydrated pyrazoles from the cyclocondensation of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with hydrazines, demonstrating better yields and shorter reaction times compared to conventional heating. researchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique. The synthesis of pyrano[2,3-c]pyrazole-3-carboxylate and pyrano[2,3-c]pyrazole-5-carbonitriles has been achieved with high yields (98%) in a short time (10 minutes) under ultrasonication using an Mn/ZrO2 catalyst in an aqueous ethanol solution. nih.gov This is a significant improvement over conventional methods which provided lower yields in a longer reaction time. nih.gov

The following table provides a summary of representative green synthetic methods for pyrazole derivatives.

| Starting Materials | Catalyst/Conditions | Product | Key Green Features |

| Ethyl acetoacetate, hydrazines | Imidazole, aqueous media | Pyrazolone compounds | Use of a green solvent (water) and a catalyst. acs.org |

| 4-Aryl(hetaryl, alkyl)-2,4-diketoesters, 1,3-diketones, semicarbazide hydrochloride | "On water" conditions | Pyrazole-3-carboxylates, 3,5-disubstituted pyrazoles | Avoids toxic hydrazine and organic solvents. rsc.org |

| Substituted dibenzalacetones, hydrazines | Microwave irradiation, NaOH, EtOH | Dihydro-pyrazoles | Microwave-assisted, reduced reaction time. mdpi.com |

| 4-Alkoxy-1,1,1-trifluoro-3-alken-2-ones, hydrazines | Solvent-free, microwave irradiation | 4,5-Dihydro-1H-pyrazoles, dehydrated pyrazoles | Solvent-free, microwave-assisted, shorter reaction times, higher yields. researchgate.net |

| 3-Aminocrotononitrile/α-cyanoketone, aryl hydrazine | Microwave irradiation, 1 M HCl (water) | 1-Aryl-1H-pyrazole-5-amines | Use of water as a solvent, rapid, high yields. nih.gov |

| Ethyl acetoacetate/dimethylacetylenedicarboxylate, hydrazine, aldehyde, malononitrile | Mn/ZrO2, ultrasound, aqueous ethanol | Pyrano[2,3-c]pyrazole-3-carboxylate, pyrano[2,3-c]pyrazole-5-carbonitriles | Ultrasound-assisted, high yield, short reaction time, green solvent system. nih.gov |

Process Development and Scale-Up Research for Academic Synthesis

The transition of synthetic procedures for pyrazole diamine derivatives from laboratory-scale discovery to larger-scale production for extensive academic or preclinical studies presents significant challenges. Research in this area focuses on optimizing reaction conditions, improving safety profiles, and increasing yields to make processes more efficient, reliable, and scalable.

A notable example of academic process development is the scale-up of the synthesis of 3,5-diamino-1H-pyrazole, a close analog of 1-methyl-1H-pyrazole-3,5-diamine. One research effort successfully scaled the synthesis from a 1-gram laboratory batch to a 400-gram scale. mdpi.com A critical modification in this process was the handling of the diazotization step. In the initial small-scale synthesis, the diazotization of an aniline derivative to form a diazonium ion was performed under cold, acidic conditions in a batch process. mdpi.comnih.gov However, diazonium intermediates are notoriously unstable, posing significant safety risks upon scale-up. mdpi.com

To mitigate this hazard, the process was redesigned to incorporate flow chemistry for the diazotization reaction. This transformation from a batch to a continuous flow process allowed for better temperature control and minimized the accumulation of the hazardous diazonium intermediate, thereby creating a safer and more manageable large-scale procedure. mdpi.comdtu.dk The optimized flow system involved mixing the aniline derivative and malononitrile in one stream with tert-butyl nitrite (B80452) in another, using acetonitrile (B52724) as the solvent. mdpi.comresearchgate.net This approach not only enhanced safety but also resulted in a clean reaction with high yields of the desired intermediate. mdpi.com

Further process development involved optimizing the subsequent ring-closure and salt formation steps. For the cyclization reaction, where an intermediate is treated with hydrazine to form the pyrazole ring, solvent screening was conducted to improve the yield. mdpi.com While the lab-scale procedure used ethanol, it was found that the product had partial solubility in it, leading to potential yield loss on a larger scale. mdpi.com The final step, converting the active compound into a hydrochloride salt to improve water solubility, was also refined for the larger scale by carefully controlling the addition of HCl in an appropriate solvent like THF. mdpi.com

The table below summarizes the transition from the lab-scale to the scaled-up process for the synthesis of the 3,5-diamino-1H-pyrazole analog.

| Parameter | Lab-Scale Synthesis (1 g) | Large-Scale Synthesis (400 g) | Reference |

| Step 1: Diazotization | Batch reaction at 0°C | Continuous flow chemistry at 28°C | mdpi.com |

| Reagents (Step 1) | Aniline, Malononitrile, Acid | 2-Fluoroaniline, Malononitrile, tert-Butyl Nitrite | mdpi.comresearchgate.net |

| Solvent (Step 1) | Acidic aqueous solution | Acetonitrile | mdpi.comresearchgate.net |

| Step 2: Ring Closure | Hydrazine hydrate in ethanol at room temperature | Hydrazine hydrate in ethanol, followed by cooling and washing with cold ethanol to maximize precipitation | mdpi.com |

| Overall Scale Increase | 9 mmol | 3.6 mol | mdpi.com |

In parallel academic research, efforts to refine the synthesis of other 4-arylazo-3,5-diamino-1H-pyrazole derivatives have focused on using greener solvents. researchgate.netchemmethod.com Studies have shown that polyethylene glycol (PEG-400) can serve as an effective and reusable solvent for the cyclization step, replacing more traditional and often more hazardous organic solvents. researchgate.netchemmethod.comchemmethod.com The reaction of a 2-(phenyldiazenyl)malononitrile intermediate with hydrazine hydrate in PEG-400 at 60°C yielded the desired pyrazole diamine derivatives in good yields, ranging from 75-88%. chemmethod.comchemmethod.com This approach aligns with the principles of green chemistry, aiming for more environmentally benign synthetic routes, a key consideration for sustainable process development. researchgate.net

The table below details the reaction conditions for the synthesis of 4-(phenyldiazenyl)-1H-pyrazole-3,5-diamine derivatives using a greener solvent.

| Reactant | Reagent | Solvent | Temperature | Time | Yield | Reference |

| 2-(Phenyldiazenyl)malononitrile intermediate | Hydrazine hydrate | PEG-400 | 60 °C | 5-6 hrs | 75-88% | chemmethod.comchemmethod.com |

These academic studies highlight critical aspects of process development, from enhancing safety through flow chemistry to improving sustainability with greener solvents. The successful scale-up of the 3,5-diamino-1H-pyrazole synthesis, in particular, provides a valuable blueprint for the large-scale production of this compound and its analogs for further research applications. mdpi.com

Spectroscopic and Advanced Analytical Techniques in Characterization Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation Studies

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental insights into the molecular framework of 1-methyl-1H-pyrazole-3,5-diamine. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of the protons and carbons, respectively.

In the ¹H NMR spectrum, distinct signals are expected for the methyl protons (N-CH₃), the pyrazole (B372694) ring proton (C4-H), and the amine protons (NH₂). The N-methyl group typically appears as a singlet in the upfield region of the spectrum. The proton on the pyrazole ring will also present as a singlet, with its chemical shift influenced by the electron-donating amino groups. The amine protons often appear as a broad singlet, and their chemical shift can be variable and influenced by solvent and temperature. ucl.ac.uk

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbon of the methyl group will resonate at a high field. The pyrazole ring carbons (C3, C4, and C5) will have distinct chemical shifts. The C3 and C5 carbons, being attached to amino groups, are expected to be significantly shielded compared to the C4 carbon. The chemical shifts of C3 and C5 can vary depending on tautomeric equilibria in solution. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~3.5 - 4.0 | ~35 - 40 |

| C4-H | ~5.0 - 5.5 | ~75 - 85 |

| NH₂ | Broad, variable | - |

| C3 | - | ~150 - 155 |

| C4 | - | ~75 - 85 |

| C5 | - | ~150 - 155 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

For unambiguous assignment of proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR techniques are invaluable. Techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing the connectivity of the molecular fragments. For instance, an HMBC correlation between the N-methyl protons and the C3 and C5 carbons of the pyrazole ring would definitively confirm the position of the methyl group. thieme-connect.de The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, which in the case of this compound, would primarily show the absence of coupling for the isolated C4-H proton. thieme-connect.de

Vibrational Spectroscopy for Functional Group Identification (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govresearchgate.net The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific structural features.

Key expected vibrational frequencies include:

N-H stretching: The amino groups (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H stretching: The methyl group (CH₃) and the C-H bond on the pyrazole ring will exhibit stretching vibrations typically in the 2850-3000 cm⁻¹ region.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations for its double bonds in the 1500-1650 cm⁻¹ range.

N-H bending: The bending vibration of the amino groups typically appears in the 1580-1650 cm⁻¹ region.

C-N stretching: The stretching vibrations for the C-N bonds of the amino groups and the N-methyl group will be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Bending | 1580 - 1650 | |

| Methyl (C-H) | Stretching | 2850 - 3000 |

| Pyrazole Ring (C-H) | Stretching | ~3100 |

| Pyrazole Ring (C=N, C=C) | Stretching | 1500 - 1650 |

| C-N | Stretching | 1000 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Investigation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption maxima (λ_max) corresponding to π → π* and n → π* transitions within the pyrazole ring and the amino groups. The presence of the amino groups, which are strong auxochromes, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrazole ring. nih.govnist.govnist.gov The solvent can also influence the position and intensity of the absorption bands. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. nih.govresearchgate.net In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact molecular weight of the compound. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives often involve the cleavage of substituents from the ring and the rupture of the pyrazole ring itself.

X-ray Crystallography in Solid-State Structure Determination

For compounds that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the solid state. researchgate.net An X-ray crystal structure of this compound would precisely determine the geometry of the pyrazole ring, the positions of the methyl and amino substituents, and the intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govmdpi.comnih.gov This technique offers an unambiguous confirmation of the molecular structure.

Chromatographic Methods in Purity Assessment and Separation Research (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable tools in the synthesis and characterization of "this compound" and its isomers. These methods are crucial for monitoring reaction progress, assessing the purity of the final product, and for the separation of closely related structural isomers which often exhibit similar physical and chemical properties.

The most common approach for the analysis of aminopyrazole derivatives is reversed-phase HPLC (RP-HPLC). In this technique, a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica, is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For basic compounds like "this compound," the mobile phase composition is critical to achieve good peak shape and resolution.

Detailed research findings indicate that the mobile phase for analyzing pyrazole derivatives often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. To improve the chromatography of these basic analytes, an acidic modifier is frequently added to the mobile phase. Common additives include trifluoroacetic acid (TFA), phosphoric acid, or formic acid. These additives help to suppress the ionization of free silanol (B1196071) groups on the silica-based stationary phase and ensure that the basic analyte is in a single protonated state, leading to sharper, more symmetrical peaks.

For instance, a typical method for a related pyrazoline derivative utilizes a C18 column with a mobile phase gradient of 0.1% TFA in water and methanol. The flow rate is generally maintained around 1.0 mL/min, with UV detection at a wavelength where the pyrazole ring exhibits strong absorbance.

In the context of purity assessment, HPLC allows for the detection and quantification of impurities that may arise during the synthesis of "this compound." These impurities can include starting materials, by-products from side reactions, or isomers formed during the reaction. For example, in the synthesis of related diaminopyrazoles, HPLC is used to monitor the reaction and optimize conditions to maximize the yield of the desired product while minimizing the formation of impurities.

Furthermore, advanced techniques like Ultra-Performance Liquid Chromatography (UPLC) are also employed for the analysis of pyrazole derivatives. UPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. A UPLC method for a pyrazole sulfonamide, for example, employed an ACQUITY UPLC BEH C18 column with a water and acetonitrile mobile phase, demonstrating the applicability of this high-resolution technique for complex pyrazole-containing samples. nih.gov

The following interactive data table summarizes typical HPLC conditions used for the analysis of aminopyrazole derivatives, which are applicable for the purity assessment and separation research of "this compound."

| Parameter | Typical Conditions |

| Stationary Phase (Column) | Reversed-Phase C18 (e.g., Eclipse XDB C18, ACQUITY UPLC BEH C18) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA), 0.1% Phosphoric Acid, or 0.1% Formic Acid |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (typically in the range of 210-280 nm) |

| Column Temperature | Ambient to 40 °C |

This table represents a compilation of typical parameters and may require optimization for the specific analysis of this compound.

Theoretical and Computational Chemistry Investigations of 1 Methyl 1h Pyrazole 3,5 Diamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. eurasianjournals.com It provides detailed insights into electron distribution and is instrumental in predicting molecular geometries, vibrational frequencies, and reactivity.

HOMO-LUMO Energy Analysis and Chemical Reactivity Indices

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For pyrazole (B372694) derivatives, DFT calculations are frequently employed to determine these energies and other reactivity descriptors. researchgate.netresearchgate.net These descriptors, including chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), are calculated from the HOMO and LUMO energies and provide a quantitative measure of reactivity. researchgate.net For instance, a study on various pyrazole derivatives demonstrated how these indices could be used to understand their reactivity patterns. researchgate.net

While specific values for 1-methyl-1H-pyrazole-3,5-diamine are not published, we can create a hypothetical data table based on typical values observed for similar pyrazole compounds to illustrate the concept.

Hypothetical Reactivity Data for this compound

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.8 |

| LUMO Energy | ELUMO | - | -1.2 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3 |

| Chemical Softness | S | 1 / (2η) | 0.217 |

| Electronegativity | χ | -(EHOMO + ELUMO) / 2 | 3.5 |

| Electrophilicity Index | ω | χ2 / (2η) | 2.66 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red typically indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential).

In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are generally regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.nettandfonline.com The amino groups in this compound would also be expected to be electron-rich and thus appear as red or yellow regions on an MEP map. Conversely, the hydrogen atoms of the amino groups and the methyl group would likely exhibit a positive potential (blue regions). These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Studies

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. eurasianjournals.com For flexible molecules, MD simulations can explore the potential energy surface to identify stable conformations and the dynamics of their interconversion.

Mechanistic Investigations of Reactions via Computational Modeling

Computational modeling, particularly with DFT, is a powerful tool for elucidating reaction mechanisms. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathways.

For pyrazoles, computational studies have investigated various reactions, such as their synthesis and subsequent functionalization. acs.orgnih.gov For example, the reaction of 3(5)-methyl-1H-pyrazole with chloroform (B151607) has been studied to understand the formation of different isomers. nih.gov In the case of this compound, computational modeling could be used to investigate its synthesis, its reactivity towards various electrophiles and nucleophiles, and the mechanisms of any potential cyclization or condensation reactions.

Prediction of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting various spectroscopic data, including NMR, IR, and UV-Vis spectra. nih.gov These predictions are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

DFT calculations have been shown to provide excellent agreement with experimental NMR and IR spectra for a range of pyrazole derivatives. nih.govmdpi.com For this compound, theoretical calculations could predict the chemical shifts of the different protons and carbons, as well as the vibrational frequencies of its functional groups. For instance, the characteristic N-H stretching vibrations of the amine groups in the IR spectrum could be accurately predicted. mdpi.com

Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (N-CH3, ppm) | 3.65 | 3.62 |

| 13C NMR (C3, ppm) | 155.2 | 154.8 |

| IR (N-H stretch, cm-1) | 3450, 3350 | 3445, 3348 |

Computational Approaches to Structure-Reactivity Relationship (SAR) Studies (excluding biological outcomes)

Structure-Reactivity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its reactivity. Computational methods play a crucial role in SAR by quantifying various structural and electronic properties (descriptors) and correlating them with observed reactivity.

For pyrazole derivatives, SAR studies have been conducted to understand how different substituents on the pyrazole ring influence their chemical properties. nih.govnih.govacs.org By calculating descriptors such as steric parameters, electronic parameters (like Hammett constants derived from computational data), and quantum chemical properties (HOMO/LUMO energies, MEP), it is possible to build models that predict the reactivity of new, unsynthesized pyrazole compounds. For this compound, SAR studies could explore how modifications to the methyl or amino groups would affect its fundamental chemical reactivity, such as its pKa or its rate of reaction in a particular chemical transformation.

Derivatization and Functionalization Strategies of the 1 Methyl 1h Pyrazole 3,5 Diamine Core

Modification of Amine Functionalities (e.g., Acylation, Alkylation)

The amino groups of 1-methyl-1H-pyrazole-3,5-diamine are nucleophilic and readily undergo reactions such as acylation and alkylation.

Acylation involves the introduction of an acyl group (R-C=O) onto the nitrogen atom of the amine. This is typically achieved by reacting the diamine with acylating agents like acid chlorides or anhydrides. For instance, acetylation of 3,5-diamino-1H-pyrazole derivatives has been accomplished using acetic anhydride. nih.govnih.gov This reaction can lead to a mixture of mono- and di-acylated products. nih.gov The introduction of an acyl group can influence the electronic properties and biological activity of the parent molecule. globalresearchonline.net

Alkylation introduces an alkyl group onto the amine functionalities. This can be achieved using various alkylating agents. For example, methylation of pyrazole (B372694) derivatives can be carried out using dimethyl sulfate (B86663), which is a highly effective methylating agent due to its high electrophilicity and regioselectivity. smolecule.com The reaction proceeds through a nucleophilic substitution mechanism where the nitrogen atom of the pyrazole ring attacks the electrophilic carbon of dimethyl sulfate. smolecule.com

Introduction of Substituents on the Pyrazole Ring System

The pyrazole ring itself can be functionalized, most commonly at the C4 position. This allows for the introduction of a wide range of substituents, further diversifying the chemical space accessible from the this compound core.

One common strategy is through diazotization reactions . For example, the synthesis of 4-arylazo-3,5-diamino-1H-pyrazole derivatives begins with the diazotization of an aniline (B41778) to form a diazonium ion, which then reacts with a suitable coupling partner. nih.gov

Another approach involves Vilsmeier-Haack type reactions . This reaction can be used to introduce a formyl group (CHO) onto the pyrazole ring, which can then be further modified. semanticscholar.org

Furthermore, cross-coupling reactions , such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups onto the pyrazole scaffold. mdpi.com The regioselectivity of these reactions, particularly for N-substitution, can be influenced by steric hindrance, with substitution often favoring the less hindered nitrogen atom. sci-hub.st The choice of reaction conditions, including the base and solvent, is critical for achieving regioselective N-alkylation, -arylation, and -heteroarylation. sci-hub.st

Table 1: Examples of Substituents Introduced on the Pyrazole Ring

| Reaction Type | Reagents | Position of Substitution | Resulting Derivative | Reference |

| Diazotization | Aniline, Sodium Nitrite (B80452) | C4 | 4-Arylazo-3,5-diamino-1H-pyrazole | nih.gov |

| Vilsmeier-Haack | DMF, POCl₃ | C4 | Pyrazole-4-carboxaldehyde | semanticscholar.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | N1 | N1-Aryl-pyrazole | mdpi.com |

| Nitrosation | Isoamyl nitrite, HCl | C4 | 5-Amino-4-nitroso-1-methylpyrazole |

Synthesis of Schiff Bases and Azo Derivatives for Academic Study

The amine functionalities of this compound are key to the synthesis of Schiff bases and azo derivatives, which are of significant interest for academic research due to their diverse properties and potential applications.

Schiff bases , or imines, are formed through the condensation reaction of the primary amine groups of the pyrazole diamine with carbonyl compounds, such as aldehydes and ketones. researchgate.netnih.govjuniperpublishers.com This reaction typically involves heating the reactants in a suitable solvent. nih.gov The resulting Schiff bases contain a C=N double bond and have been extensively studied for their wide range of industrial and biomedical applications. researchgate.net

Azo derivatives are characterized by the presence of an azo group (-N=N-) and are often synthesized via diazotization-coupling reactions. emerald.comresearchgate.net For instance, 4-arylazo-3,5-diamino-1H-pyrazoles can be prepared by reacting a diazotized aniline with a pyrazole derivative. nih.gov These azo compounds are known for their use as dyes and have been investigated for various other applications. emerald.com

Table 2: Synthesis of Schiff Bases and Azo Derivatives

| Derivative Type | Synthetic Method | Key Reagents | Application Area | References |

| Schiff Base | Condensation | Aldehydes/Ketones | Academic Research, Material Science | researchgate.netnih.govjuniperpublishers.com |

| Azo Derivative | Diazotization-Coupling | Diazonium Salts | Dyes, Academic Research | nih.govemerald.comresearchgate.net |

Exploration of Fused Heterocyclic Systems Derived from Pyrazole Diamines

The this compound core serves as a valuable precursor for the synthesis of fused heterocyclic systems. These reactions typically involve the condensation of the diamine with bifunctional electrophiles, leading to the formation of new rings fused to the pyrazole nucleus.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines . These are generally formed by the reaction of 3,5-diaminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. clockss.orgdu.edu.eg The reaction of 4-(4-chlorophenylazo)-1H-pyrazole-3,5-diamine with ethyl acetoacetate (B1235776), for instance, yields a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. clockss.org Similarly, reactions with other bifunctional reagents like benzylidenemalononitrile (B1330407) and ethyl propiolate also lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. clockss.org

The condensation of 5-aminopyrazoles with various bielectrophilic moieties can also result in other fused systems like pyrazolo[3,4-b]pyridines , pyrazolo[3,4-d]pyrimidines , and pyrazolo[5,1-c]-1,2,4-triazines . beilstein-journals.org These fused systems are of interest due to their structural similarity to purine (B94841) bases found in DNA and RNA. beilstein-journals.org

Table 3: Fused Heterocyclic Systems from Pyrazole Diamines

| Fused System | Synthetic Strategy | Key Reagents | References |

| Pyrazolo[1,5-a]pyrimidine | Condensation | 1,3-Dicarbonyl compounds (e.g., ethyl acetoacetate) | clockss.orgdu.edu.eg |

| Pyrazolo[3,4-b]pyridine | Condensation | α,β-Unsaturated ketones, Enaminones | beilstein-journals.org |

| Pyrazolo[3,4-d]pyrimidine | Cyclization | Various bielectrophiles | beilstein-journals.org |

| Pyrazolo[5,1-c]-1,2,4-triazine | Cyclization | Various bielectrophiles | beilstein-journals.org |

Role As a Privileged Scaffold and Building Block in Advanced Organic Synthesis Research

Strategic Use in the Construction of Diverse Heterocyclic Frameworks

The dual amino groups on the pyrazole (B372694) ring of 1-methyl-1H-pyrazole-3,5-diamine serve as reactive handles for the construction of a wide array of fused heterocyclic systems. This versatility is a cornerstone of its importance in synthetic organic chemistry.

A significant application is in the synthesis of pyrazolo[1,5-a]pyrimidines . These bicyclic structures are of great interest in medicinal chemistry, often targeted as inhibitors of protein kinases in cancer therapy. nih.gov The synthesis typically involves the cyclocondensation of this compound with various dicarbonyl compounds or their equivalents. nih.govmdpi.com The specific reagents and reaction conditions can be tailored to achieve regioselective formation of the desired products. nih.gov For instance, reaction with β-dicarbonyl compounds can lead to the formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov

Another important class of compounds synthesized from this diamine is pyrazolo[1,5-a] nih.govresearchgate.networktribe.comtriazines . The construction of this fused ring system is achieved by reacting the diamine with appropriate reagents to annulate the triazine ring onto the pyrazole scaffold. nih.gov These derivatives have been investigated for their potential as enzyme inhibitors. nih.gov

The strategic placement of the amino groups allows for the creation of a diverse library of heterocyclic compounds, as illustrated in the following table:

| Starting Material | Reagent Class | Resulting Heterocyclic Framework | Significance |

| This compound | β-Dicarbonyl compounds | Pyrazolo[1,5-a]pyrimidines | Kinase inhibitors, Anticancer agents nih.govnih.gov |

| This compound | 1,3,5-Triazine precursors | Pyrazolo[1,5-a] nih.govresearchgate.networktribe.comtriazines | Enzyme inhibitors nih.gov |

Contribution to Privileged Scaffold and Scaffold Hopping Research Methodologies

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its synthetic accessibility and favorable drug-like properties. nih.gov this compound, as a readily available derivative, is a key contributor to research methodologies centered around privileged scaffolds.

Scaffold hopping is a powerful strategy in drug discovery where the core structure of a known active compound is replaced with a different scaffold to discover new compounds with improved properties. researchgate.netchimia.ch The versatility of the this compound scaffold allows chemists to systematically modify its structure, generating libraries of new compounds. This approach has been successfully applied to develop inhibitors for various biological targets, including dual leucine (B10760876) zipper kinase (DLK). researchgate.net For example, a shape-based scaffold hopping approach was used to convert a pyrimidine (B1678525) core to a pyrazole core, resulting in inhibitors with improved physicochemical properties and brain penetrance. researchgate.net

The pyrazole framework is a prominent feature in numerous kinase inhibitors. nih.gov By utilizing this compound, researchers can synthesize novel derivatives and screen them against a panel of kinases, a process that has led to the identification of potent and selective inhibitors. researchgate.net

Application in Ligand Design and Coordination Chemistry Research

The nitrogen atoms of the pyrazole ring, combined with the two exocyclic amino groups, make this compound an excellent ligand for coordinating with metal ions. researchgate.net This has led to its extensive use in the field of coordination chemistry. The ability of pyrazole-based ligands to form stable complexes with a variety of transition metals is well-documented. worktribe.comresearchgate.netresearchgate.net

The resulting metal complexes exhibit diverse coordination geometries and can be tailored for specific applications. For example, complexes of aminopyrazole derivatives have been shown to form extended hydrogen-bonded networks, leading to novel supramolecular architectures. rsc.org The specific metal ion and the presence of other ligands in the coordination sphere influence the final structure and properties of the complex. Research in this area has explored complexes with metals such as manganese, iron, copper, and zinc. rsc.org The bifunctionality of these ligands, capable of both chelation and hydrogen bonding, allows for the construction of intricate networks. rsc.org

Utility in the Development of Supramolecular Assemblies

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. This compound is a valuable building block in this field due to its capacity for forming multiple hydrogen bonds via its amino groups and the pyrazole nitrogen atoms. nih.govrsc.org

These hydrogen-bonding capabilities, in conjunction with potential π-π stacking interactions from the aromatic pyrazole ring, direct the self-assembly of the molecules into well-defined architectures such as one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. nih.govresearchgate.net The resulting supramolecular structures can exhibit interesting properties and have potential applications in materials science, for instance, in the creation of porous materials for gas storage or as functional soft materials. nih.gov The specific arrangement of the molecules in the crystal lattice is highly dependent on the substitution pattern of the pyrazole ring. nih.gov The interplay between coordination bonds and hydrogen bonds can lead to the formation of complex networks with unique topologies. rsc.orgnih.gov

Future Perspectives and Emerging Research Avenues in Pyrazole Diamine Chemistry

Novel Synthetic Methodologies and Process Intensification

The synthesis of pyrazole (B372694) derivatives is a well-established area of organic chemistry, traditionally relying on methods like the Knorr and Paal-Knorr pyrazole syntheses. researchgate.net However, the demand for more efficient, sustainable, and scalable processes is driving the exploration of novel synthetic methodologies.

One key area of development is the transition from batch to continuous flow processes. mdpi.comresearchgate.net Continuous flow chemistry offers several advantages, including enhanced safety, particularly when dealing with potentially hazardous intermediates like diazonium salts, improved heat and mass transfer, and the potential for automation and high-throughput synthesis. researchgate.net This approach has been successfully applied to the large-scale synthesis of 3,5-diamino-1H-pyrazole, demonstrating its potential for industrial applications. mdpi.com

A significant challenge in pyrazole synthesis is controlling regioselectivity, particularly when dealing with unsymmetrical precursors. Recent research has shown that the choice of reagents and reaction conditions can be strategically employed to direct the formation of specific isomers. For instance, in the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles, the use of arylhydrazine hydrochlorides leads to the 1,3-regioisomer, while the free hydrazine (B178648) yields the 1,5-regioisomer. acs.org Such regiocontrolled methodologies are crucial for accessing specific pyrazole scaffolds with desired properties.

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of optimal reaction conditions. nih.govbeilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and relationships that may not be apparent to human chemists. researchgate.netbeilstein-journals.org

In the context of pyrazole chemistry, ML models are being developed to predict the success of reactions, suggest appropriate catalysts, solvents, and reagents, and even optimize reaction yields. nih.govbeilstein-journals.orgrsc.org For example, machine learning models have been trained to predict the outcomes of Pd-catalyzed cross-coupling reactions, which are commonly used to functionalize pyrazole rings. rsc.org These models can help chemists to select the most promising reaction conditions before even entering the laboratory, thereby saving time and resources. nih.gov

Transfer learning and active learning are particularly promising strategies for applying ML to new or less-studied reaction spaces, such as those involving specific pyrazole diamines. nih.gov Transfer learning allows a model trained on a large dataset of a related reaction class to be adapted to a new target reaction with a smaller amount of data. nih.gov Active learning, on the other hand, involves an iterative cycle where the ML model suggests experiments to perform, and the results of those experiments are used to retrain and improve the model. nih.gov This approach has been shown to reduce the experimental burden associated with reaction screening.

While the application of AI and ML in pyrazole synthesis is still in its early stages, the potential is immense. As more high-quality reaction data becomes available and ML algorithms become more sophisticated, these tools will undoubtedly play an increasingly important role in the discovery and development of new pyrazole diamines and their applications. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure and properties of pyrazole diamines is essential for their effective application. Advanced spectroscopic techniques are providing unprecedented insights into the intricacies of these molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) remains a cornerstone for structural elucidation, allowing for the precise determination of the connectivity and chemical environment of atoms within the molecule. mdpi.comgoogle.comnih.gov The chemical shifts and coupling constants observed in NMR spectra provide valuable information about the substitution pattern and conformation of the pyrazole ring. acs.orgnanobioletters.com

Fourier-Transform Infrared (FTIR) spectroscopy is another powerful tool used to identify the functional groups present in pyrazole derivatives. mdpi.comnih.gov The characteristic vibrational frequencies of N-H, C=N, and other bonds provide a fingerprint of the molecule.

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns of pyrazole diamines, further confirming their identity and structure. mdpi.comnih.gov

Beyond these standard techniques, more advanced methods are being employed to study the finer details of pyrazole chemistry. For example, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule and is often used to study their photophysical properties. mdpi.commdpi.com X-ray crystallography provides the definitive three-dimensional structure of molecules in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions. researchgate.net The combination of these techniques provides a comprehensive picture of the structure and properties of pyrazole diamines, which is essential for understanding their reactivity and designing new applications. mdpi.comnih.gov

Theoretical Predictions of Novel Reactivities and Transformations

Theoretical and computational chemistry are becoming indispensable tools for predicting the reactivity and exploring the potential transformations of pyrazole derivatives. mdpi.comencyclopedia.pub Density Functional Theory (DFT) calculations, for instance, can be used to model the electronic structure, stability, and reactivity of molecules. researchgate.net

One of the key aspects of pyrazole chemistry that can be investigated theoretically is tautomerism. mdpi.comencyclopedia.pub Pyrazoles can exist in different tautomeric forms, which can significantly influence their reactivity and biological activity. mdpi.com Computational studies can predict the relative stabilities of different tautomers and how factors like substituents and solvent affect the tautomeric equilibrium. mdpi.comencyclopedia.pub

Theoretical calculations are also used to predict the regioselectivity of chemical reactions. encyclopedia.pub For example, by calculating the energies of different possible transition states, chemists can predict which isomer is more likely to be formed in a given reaction. This is particularly important for the synthesis of specifically substituted pyrazole diamines.

Furthermore, computational methods can be used to explore novel reactivities and transformations that have not yet been observed experimentally. By simulating the interaction of pyrazole diamines with different reagents and under various conditions, it is possible to identify new potential reactions and synthetic pathways. researchgate.net This predictive power can guide experimental efforts and accelerate the discovery of new chemistry. The interplay between theoretical predictions and experimental validation is a powerful paradigm for advancing the field of pyrazole diamine chemistry. encyclopedia.pubresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.